molecular formula C17H17N3O3S B2880648 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide CAS No. 1021073-92-6

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide

Cat. No.: B2880648
CAS No.: 1021073-92-6
M. Wt: 343.4
InChI Key: XXPFJGGMKRQDNE-UHFFFAOYSA-N
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Description

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system, and a phenyl group substituted with a methoxyacetamide moiety.

Scientific Research Applications

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide has several applications in scientific research:

Future Directions

Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their huge synthetic potential and the ability to readily modify the thiazolo[3,2-a]pyrimidine moiety by the introduction of new binding sites make them an interesting area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method is the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyacetamide moiety enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-11(2)18-17-20(16(10)22)14(9-24-17)12-5-4-6-13(7-12)19-15(21)8-23-3/h4-7,9H,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPFJGGMKRQDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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